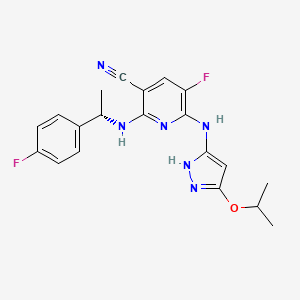
(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile
概要
説明
AZD-6918は、アストラゼネカPLCによって最初に開発された低分子薬です。これは、トロポミオシン受容体キナーゼファミリーの強力かつ選択的な阻害剤であり、特にトロポミオシン受容体キナーゼAを標的としています。 この化合物は、難治性固形腫瘍を含む、さまざまな種類の悪性固形腫瘍の治療における潜在的な治療用途について主に調査されました .
準備方法
AZD-6918の合成には、重要な中間体の調製から始まるいくつかのステップが含まれます。合成経路には通常、次のステップが含まれます。
コア構造の形成: AZD-6918のコア構造は、芳香族化合物と複素環式化合物のカップリングを含む一連の反応によって合成されます。
官能基の修飾: ハロゲン化、ニトロ化、還元などの反応によって、さまざまな官能基がコア構造に導入されます。
最終的な組み立て: 最終的な化合物は、修飾されたコア構造と他の中間体をカップリングし、続いて精製および特性評価を行うことで組み立てられます.
AZD-6918の工業生産方法には、これらの合成経路をスケールアップし、最終製品の純度と一貫性を確保することが含まれます。これは通常、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。
化学反応の分析
AZD-6918は、次のものを含むいくつかのタイプの化学反応を受けます。
還元: 還元反応は、分子から酸素原子を除去したり、水素原子を導入したりするために使用でき、還元された誘導体になります。
置換: 置換反応は、1つの官能基を別の官能基と置き換えるもので、AZD-6918の化学的性質を変更するために使用できます.
これらの反応で使用される一般的な試薬および条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するさまざまな触媒が含まれます。これらの反応から生成される主な生成物は、通常、官能基が修飾されたAZD-6918の誘導体です。
科学研究への応用
科学的研究の応用
Chemistry: The compound’s unique chemical properties make it a valuable tool for studying the mechanisms of chemical reactions and developing new synthetic methodologies.
Biology: AZD-6918 has been used to investigate the role of tropomyosin receptor kinase A in cellular signaling pathways and its involvement in various biological processes, such as cell growth and differentiation.
Medicine: The compound has shown promise as a therapeutic agent for treating malignant solid neoplasms, particularly those that are refractory to conventional treatments.
作用機序
AZD-6918は、トロポミオシン受容体キナーゼAの活性を選択的に阻害することによってその効果を発揮します。この阻害は、細胞の成長、生存、および分化を含むさまざまな細胞プロセスに関与するトロポミオシン受容体キナーゼAによって仲介されるシグナル伝達経路を混乱させます。 これらの経路をブロックすることにより、AZD-6918は悪性細胞で細胞死を誘導し、腫瘍の増殖を阻害することができます .
AZD-6918の分子標的には、トロポミオシン受容体キナーゼAとその下流のシグナル伝達パートナー(例:ホスホイノシチド3キナーゼ経路、マイトジェン活性化プロテインキナーゼ経路)が含まれます。 これらの経路は、細胞の増殖、生存、および移動を調節する上で重要な役割を果たし、がん治療の重要な標的になります .
類似の化合物との比較
AZD-6918は、高い選択性と効力により、トロポミオシン受容体キナーゼ阻害剤の中でユニークです。類似の化合物には次のものがあります。
CEP-701:
エントレクチニブ: がんの進行に関与する他のキナーゼに加えて、トロポミオシン受容体キナーゼA、トロポミオシン受容体キナーゼB、およびトロポミオシン受容体キナーゼCを標的とするマルチターゲット阻害剤.
これらの化合物と比較して、AZD-6918は、選択性と効力のユニークな組み合わせを提供し、トロポミオシン受容体キナーゼAシグナル伝達を研究し、がんの標的治療を開発するための貴重なツールになります。
類似化合物との比較
AZD-6918 is unique among tropomyosin receptor kinase inhibitors due to its high selectivity and potency. Similar compounds include:
CEP-701:
Entrectinib: A multi-targeted inhibitor that targets tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, as well as other kinases involved in cancer progression.
Larotrectinib: A selective inhibitor of tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C, which has shown efficacy in treating tumors with tropomyosin receptor kinase gene fusions.
Compared to these compounds, AZD-6918 offers a unique combination of selectivity and potency, making it a valuable tool for studying tropomyosin receptor kinase A signaling and developing targeted therapies for cancer.
生物活性
(S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-isopropoxy-1H-pyrazol-3-ylamino)nicotinonitrile, commonly referred to as AZ960, is a compound of significant interest due to its biological activity, particularly as a Janus kinase (JAK) inhibitor. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16F2N6
- Molecular Weight : 354.36 g/mol
- CAS Number : 905586-69-8
- Solubility : Soluble in DMSO
- Storage Conditions : Store at -20°C
The compound features a complex structure characterized by a fluorinated phenyl group and a pyrazole moiety, which contribute to its bioactivity.
AZ960 primarily functions as a JAK2 inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors. By inhibiting JAK2, AZ960 can effectively reduce the phosphorylation of signal transducer and activator of transcription (STAT) proteins, leading to decreased cell proliferation and induction of apoptosis in certain cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation : AZ960 exhibits an IC50 value of approximately 33 nM for inhibiting cell growth in various cancer models, particularly those involving hematological malignancies .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in human T-cell lymphotropic virus type 1 (HTLV-1) infected cells, correlating with a downregulation of phosphorylated JAK2 and Bcl-xL proteins .
- Impact on Cytokine Signaling : AZ960 effectively decreases the phosphorylation levels of STAT3 and STAT5, which are crucial for the survival signaling in many cancers .
Biological Activity Overview
The biological activity of AZ960 extends beyond its role as a JAK2 inhibitor. Studies have demonstrated its potential in various therapeutic areas:
Antitumor Activity
AZ960 has been investigated for its antitumor properties, particularly against tumors that are reliant on JAK/STAT signaling pathways. The compound's ability to inhibit proliferation and induce apoptosis makes it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antitumor activity, AZ960 has shown promise in modulating inflammatory responses. By inhibiting JAK2, it can reduce the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of AZ960 against various cancer cell lines, including those expressing mutated JAK2. The results indicated that AZ960 significantly inhibited cell growth with an IC50 value around 33 nM, demonstrating potent antitumor activity .
Study 2: Apoptosis Induction Mechanism
Research focusing on the apoptotic pathways revealed that AZ960 triggers apoptosis through the intrinsic pathway by downregulating anti-apoptotic proteins such as Bcl-xL. This was evidenced by increased levels of cleaved caspases in treated cells .
Comparative Analysis with Other Compounds
| Compound Name | Target | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| AZ960 | JAK2 | 33 | JAK inhibition |
| Ruxolitinib | JAK1/JAK2 | 3.0 | JAK inhibition |
| Baricitinib | JAK1/JAK2 | 5.0 | JAK inhibition |
特性
分子式 |
C20H20F2N6O |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1 |
InChIキー |
QRAQXWWNHQMCBH-LBPRGKRZSA-N |
SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C |
正規SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD-6918; AZD6918; AZD 6918. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















